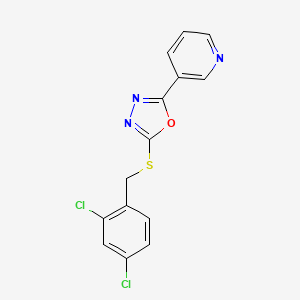
2-((2,4-Dichlorobenzyl)thio)-5-(pyridin-3-yl)-1,3,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((2,4-Dichlorobenzyl)thio)-5-(pyridin-3-yl)-1,3,4-oxadiazole is a heterocyclic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry, agriculture, and materials science. The compound features a unique structure combining a dichlorobenzyl group, a pyridine ring, and an oxadiazole moiety, which contributes to its diverse chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2,4-Dichlorobenzyl)thio)-5-(pyridin-3-yl)-1,3,4-oxadiazole typically involves the following steps:
Formation of the Thioether Linkage: The initial step involves the reaction of 2,4-dichlorobenzyl chloride with a thiol compound to form the thioether linkage.
Cyclization to Form the Oxadiazole Ring: The intermediate is then subjected to cyclization reactions involving hydrazine derivatives and carboxylic acids or their derivatives to form the 1,3,4-oxadiazole ring.
Introduction of the Pyridine Ring:
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This can include the use of catalysts, optimized reaction conditions, and continuous flow processes to scale up the production.
Analyse Chemischer Reaktionen
Types of Reactions
2-((2,4-Dichlorobenzyl)thio)-5-(pyridin-3-yl)-1,3,4-oxadiazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring or the dichlorobenzyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions, including acidic or basic environments.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced heterocyclic compounds.
Substitution: Substituted derivatives with modified functional groups.
Wissenschaftliche Forschungsanwendungen
2-((2,4-Dichlorobenzyl)thio)-5-(pyridin-3-yl)-1,3,4-oxadiazole has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Agriculture: It is explored as a potential pesticide or herbicide due to its bioactivity against various pests and weeds.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 2-((2,4-Dichlorobenzyl)thio)-5-(pyridin-3-yl)-1,3,4-oxadiazole involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound can inhibit enzyme activity, disrupt cellular processes, or bind to specific receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the biological system involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-((2,4-Dichlorobenzyl)thio)-1,3,4-oxadiazole: Lacks the pyridine ring, which may affect its reactivity and applications.
5-(Pyridin-3-yl)-1,3,4-oxadiazole: Lacks the dichlorobenzyl group, which may influence its biological activity.
2-((2,4-Dichlorobenzyl)thio)-5-(phenyl)-1,3,4-oxadiazole: Contains a phenyl group instead of a pyridine ring, which may alter its chemical properties.
Uniqueness
2-((2,4-Dichlorobenzyl)thio)-5-(pyridin-3-yl)-1,3,4-oxadiazole is unique due to the combination of the dichlorobenzyl group, pyridine ring, and oxadiazole moiety
Eigenschaften
Molekularformel |
C14H9Cl2N3OS |
|---|---|
Molekulargewicht |
338.2 g/mol |
IUPAC-Name |
2-[(2,4-dichlorophenyl)methylsulfanyl]-5-pyridin-3-yl-1,3,4-oxadiazole |
InChI |
InChI=1S/C14H9Cl2N3OS/c15-11-4-3-10(12(16)6-11)8-21-14-19-18-13(20-14)9-2-1-5-17-7-9/h1-7H,8H2 |
InChI-Schlüssel |
XXKIGMQANOIGJJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CN=C1)C2=NN=C(O2)SCC3=C(C=C(C=C3)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5,6,7,8-Tetrahydropyrido[3,4-b]pyrazine hydrochloride](/img/structure/B11773424.png)
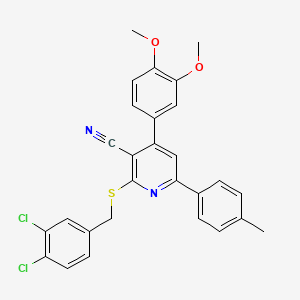

![3-methylisoxazolo[4,5-d]pyridazin-7(6H)-one](/img/structure/B11773451.png)

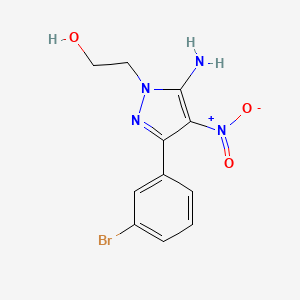
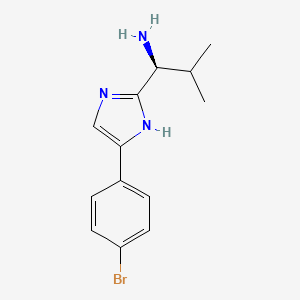

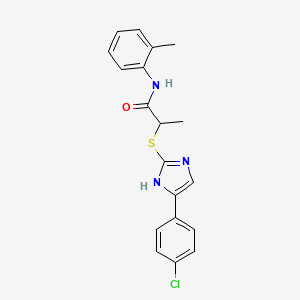
![3-Iodo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine hydrochloride](/img/structure/B11773499.png)

![4-(tert-Butyl)-5-(ethylsulfonyl)-1H-thieno[2,3-c]pyrazol-3-amine](/img/structure/B11773515.png)

